Heliotridina

Descripción general

Descripción

Heliotridine is a naturally occurring alkaloid found in plants of the Heliotropium genus. It has been the subject of scientific research due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Toxicología

Las PAs basadas en heliotridina son conocidas por su hepatotoxicidad y genotoxicidad. Requieren activación metabólica para formar aducto de pirrol-proteína y aducto de pirrol-ADN, lo que lleva a citotoxicidad y genotoxicidad . Comprender las vías metabólicas y la potencia tóxica de las diferentes PAs basadas en this compound es crucial para la evaluación de riesgos y el desarrollo de estrategias de evaluación de toxicidad de precisión .

Farmacología

En farmacología, los derivados de this compound se han explorado por sus posibles propiedades terapéuticas. A pesar de su toxicidad, ciertas PAs muestran promesa como prototipos para el desarrollo de nuevos fármacos, particularmente debido a su diversidad estructural y actividades biológicas . La investigación está en curso para aprovechar estas propiedades de manera beneficiosa mientras se mitigan los riesgos.

Bioquímica

El papel de la this compound en la bioquímica es significativo debido a su presencia en varias PAs que exhiben actividades antimicrobianas. Los estudios han demostrado que las PAs basadas en this compound pueden ser efectivas contra una gama de microorganismos, incluidas bacterias y hongos . Esto abre posibilidades para su uso en el desarrollo de nuevos agentes antimicrobianos.

Ciencias Ambientales

En las ciencias ambientales, el impacto de las PAs que contienen this compound en los ecosistemas es una preocupación. Su potencial de bioacumulación y persistencia ambiental requiere investigación sobre su destino y transporte ambiental. Los estudios se centran en su detección, monitoreo y remediación para prevenir riesgos ecológicos y para la salud humana .

Agricultura

Las PAs basadas en this compound están presentes en muchas plantas, algunas de las cuales se utilizan en la agricultura. Comprender la bioacumulación de estas PAs en los cultivos y sus posibles efectos en el ganado y la salud humana es esencial. La investigación en este campo tiene como objetivo garantizar la seguridad alimentaria y las prácticas agrícolas sostenibles .

Medicina

En el campo de la medicina, la presencia de this compound en las PAs ha llevado a investigaciones sobre sus efectos en la salud humana. Los estudios han evaluado el potencial de bioacumulación de las PAs basadas en this compound en especies de acuicultura y han evaluado los riesgos asociados para la salud humana a través de la exposición alimentaria . Esta investigación es vital para la salud pública y las políticas regulatorias.

Direcciones Futuras

Pyrrolizidine alkaloids, including heliotridine, have been shown to induce cell death in human HepaRG cells in a structure-dependent manner . The proapoptotic effects were in line with the potency observed in cell viability studies . In vitro data point towards a strong structure–activity relationship whose effectiveness needs to be investigated in vivo and can then be the basis for a structure-associated risk assessment .

Mecanismo De Acción

Target of Action

Heliotridine, a type of pyrrolizidine alkaloid (PA), primarily targets proteins and DNA within cells . These targets play crucial roles in maintaining cellular functions and integrity. The interaction of heliotridine with these targets can lead to significant changes in cellular function and structure .

Mode of Action

Heliotridine interacts with its targets through a process known as metabolic activation . This process transforms heliotridine into reactive metabolites that can form adducts with proteins and DNA . These adducts can disrupt the normal function of proteins and DNA, leading to cytotoxicity and genotoxicity .

Biochemical Pathways

Heliotridine affects several biochemical pathways. The primary pathway involves the metabolic activation of heliotridine by hepatic carboxylesterases, leading to the formation of necine bases, necic acids, and derivatives of necic acids . This process can lead to the formation of pyrrole-protein and pyrrole-DNA adducts, which can disrupt normal cellular functions and lead to cytotoxicity and genotoxicity .

Pharmacokinetics

The pharmacokinetics of heliotridine, like other PAs, involves absorption, distribution, metabolism, and excretion (ADME). Given its structural similarity to other PAs, it’s likely that heliotridine shares similar pharmacokinetic properties, including metabolic activation in the liver and potential for systemic distribution .

Result of Action

The primary result of heliotridine’s action is the induction of cytotoxicity and genotoxicity . This can lead to cellular damage, potentially causing diseases such as liver disease, and even cancer . The severity of these effects can vary depending on the extent of exposure and individual susceptibility .

Action Environment

The action of heliotridine can be influenced by various environmental factors. For instance, the presence of other compounds, such as certain medications or dietary components, could potentially affect the metabolic activation of heliotridine . Additionally, factors such as the individual’s health status, genetic factors, and exposure levels can also influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

Heliotridine plays a significant role in biochemical reactions, particularly in the context of its toxic effects. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hepatic carboxylesterases, which hydrolyze heliotridine to form necine bases and necic acids . These interactions are crucial for the bioactivation of heliotridine, leading to the formation of reactive metabolites that can bind to proteins and DNA, causing cytotoxicity and genotoxicity .

Cellular Effects

Heliotridine has profound effects on various types of cells and cellular processes. It induces cell death in human hepatocytes by causing DNA damage and disrupting cell cycle regulation . Heliotridine also affects cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound’s cytotoxic effects are structure-dependent, with open-chained and cyclic heliotridine-type diesters inducing strong cytotoxic effects .

Molecular Mechanism

The molecular mechanism of heliotridine involves its bioactivation by hepatic enzymes, particularly cytochrome P450 enzymes . This bioactivation leads to the formation of reactive metabolites that can form adducts with DNA and proteins, causing cytotoxicity and genotoxicity . Heliotridine’s toxic effects are mediated by its ability to inhibit mitochondrial metabolism and induce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of heliotridine change over time. The compound’s stability and degradation are influenced by various factors, including the presence of metabolic enzymes . Long-term exposure to heliotridine in in vitro and in vivo studies has shown that it can cause chronic liver damage, including liver cirrhosis and cancer . The temporal effects of heliotridine are also dependent on its bioactivation and the formation of reactive metabolites .

Dosage Effects in Animal Models

The effects of heliotridine vary with different dosages in animal models. At low doses, heliotridine can cause mild hepatotoxicity, while at high doses, it can lead to severe liver damage and even death . Threshold effects have been observed, with certain dosages leading to significant toxic effects. High doses of heliotridine can cause acute liver failure and other adverse effects .

Metabolic Pathways

Heliotridine is involved in several metabolic pathways, primarily mediated by hepatic enzymes . The compound undergoes hydrolysis by carboxylesterases to form necine bases and necic acids . These metabolites can then undergo further bioactivation by cytochrome P450 enzymes to form reactive intermediates that cause cytotoxicity and genotoxicity . The metabolic pathways of heliotridine are crucial for its toxic effects and its role in biochemical reactions .

Transport and Distribution

Heliotridine is transported and distributed within cells and tissues through various mechanisms. It can be hydrolyzed by non-specific blood esterases during transport, leading to the formation of non-toxic metabolites that are excreted via urination . The distribution of heliotridine within tissues is influenced by its interactions with transporters and binding proteins . These interactions affect the localization and accumulation of heliotridine within cells .

Subcellular Localization

The subcellular localization of heliotridine is influenced by its interactions with various biomolecules and its post-translational modifications . Heliotridine can be localized to specific compartments or organelles within the cell, where it exerts its toxic effects . The targeting signals and modifications that direct heliotridine to these locations are crucial for its activity and function .

Propiedades

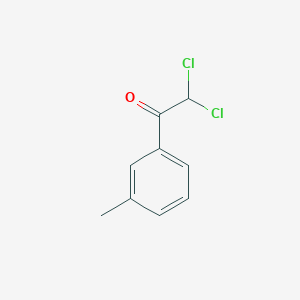

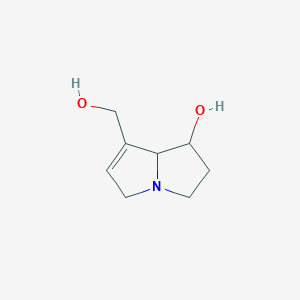

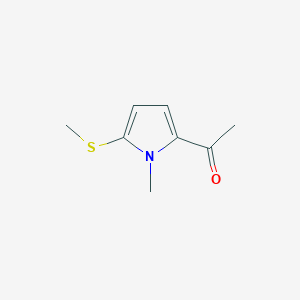

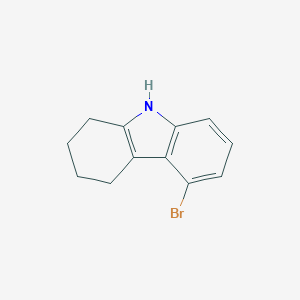

IUPAC Name |

7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJELVDQOXCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC=C(C2C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871670 | |

| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 1.5X10-5 mm Hg @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | Heliotridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

520-63-8 | |

| Record name | Heliotridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Details | Culvenor CC et al; Aust J Chem 23: 1853 (1970) | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)